molecular formula C5H12O5 B610474 Ribitol CAS No. 488-81-3

Ribitol

Cat. No. B610474
CAS RN: 488-81-3
M. Wt: 152.15
InChI Key: HEBKCHPVOIAQTA-ZXFHETKHSA-N
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Description

Ribitol, also known as adonitol, is a crystalline pentose alcohol formed by the reduction of ribose . It naturally occurs in the plant Adonis vernalis and in the cell walls of some Gram-positive bacteria, in the form of ribitol phosphate, in teichoic acids .


Synthesis Analysis

Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis . It has been found to increase levels of reduced glutathione (associated with a decrease in oxidative phosphorylation, gluconeogenesis), where ribose supplementation elevated levels of oxidized glutathione (GSSG) indicating an increase in oxidative stress . Treatment with ribitol also enhanced nucleotide biosynthesis .


Molecular Structure Analysis

Ribitol has a molecular formula of C5H12O5 . It has an average mass of 152.146 Da and a monoisotopic mass of 152.068466 Da . The structure of ribitol is an equilibrium of asymmetric conformations .


Chemical Reactions Analysis

Ribitol has been found to alter glycolysis in breast cancer cells . It enhances the utilization of glucose by glycolysis, whereas ribose improves oxidative phosphorylation and fatty acid synthesis .


Physical And Chemical Properties Analysis

Ribitol has a melting point of 102°C and a density of 1.488 g/cm3 . It is more flexible than D-arabitol or xylitol, and the flexibility is at least in part defined by the configuration of the OH groups, which may form intramolecular hydrogen bonds .

Scientific Research Applications

  • Structural Glycobiology

    • Summary of the application : Ribitol is an acyclic sugar alcohol that is present on mammalian α-dystroglycan as a component of O-mannose glycan . It plays a crucial role in the conformation and dynamics of these molecules .
    • Methods of application : The study of Ribitol’s conformation and dynamics was conducted using database analysis, experiments, and computational methods . This included solid-state 13 C-NMR spectrum of crystalline ribitol and solution 13 C-NMR .
    • Results or outcomes : The study found that Ribitol is an equilibrium of conformations, under the influence of hydrogen bonds and/or steric hindrance . The presence of asymmetric conformations was evidenced by the presence of correlations between C2–C3 and C3–C4 dihedral angles .
  • Comparative Conformational Analysis

    • Summary of the application : Ribitol, along with d-arabitol and xylitol, was studied for its conformation and dynamics as part of a comparative analysis .
    • Methods of application : The study was conducted using a crystal structure database search, solution NMR analysis, and molecular dynamics (MD) simulations .
    • Results or outcomes : The study concluded that Ribitol is more flexible than d-arabitol or xylitol, and the flexibility is at least in part defined by the configuration of the OH groups, which may form intramolecular hydrogen bonds .
  • Metabolic Reprogramming

    • Summary of the application : Ribitol has been studied for its potential in metabolic reprogramming .
    • Methods of application : The study involved treating cancer cell cultures with Ribitol and other nutrients, and then determining the concentrations of lactate in the cultures .
    • Results or outcomes : The specific results or outcomes of this study are not detailed in the available information .
  • Central Carbon Metabolism

    • Summary of the application : Ribitol has been found to alter multiple metabolic pathways of central carbon metabolism with enhanced glycolysis .
    • Methods of application : The study involved treating breast cancer cells with Ribitol and other nutrients, and then determining the concentrations of lactate in the cultures . This was followed by metabolomics and differential gene expression profiling .
    • Results or outcomes : The study showed that Ribitol supplementation enhances utilization of glucose by glycolysis . Ribitol also increased levels of reduced glutathione (associated with a decrease in oxidative phosphorylation, gluconeogenesis), and enhanced nucleotide biosynthesis .
  • Lignocellulose Component

    • Summary of the application : Ribitol usually exists as a component of plant lignocellulose, and could be easily extracted from beet pulp and corncob fiber hydrolysates .
    • Methods of application : The study involved the extraction of Ribitol from plant lignocellulose .
    • Results or outcomes : The study showed that l-Arabinose isomerase could catalyze the reversible isomerization between l-arabinose and l-ribulose, as well as d-galactose and d-tagatose .

Future Directions

Ribitol has been found to have potential therapeutic applications. For example, it has been shown to improve muscle function and prolong life span in a mouse model of Limb Girdle Muscular Dystrophy 2I . Furthermore, ribitol has been found to alter the metabolic pathways of breast cancer cells, suggesting potential applications in cancer treatment .

properties

IUPAC Name

(2S,4R)-pentane-1,2,3,4,5-pentol
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InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?
Source PubChem
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InChI Key

HEBKCHPVOIAQTA-NGQZWQHPSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
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Isomeric SMILES

C([C@H](C([C@H](CO)O)O)O)O
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Molecular Formula

C5H12O5
Record name XYLITOL
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DSSTOX Substance ID

DTXSID601032335
Record name Adonitol
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Molecular Weight

152.15 g/mol
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Physical Description

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Xylitol
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Boiling Point

215-217, 216 °C
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Solubility

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol
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Vapor Pressure

0.00247 [mmHg]
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Mechanism of Action

Xylitol is initially taken up by the microorganism and accumulates intracellularly. Accumulated xylitol is transported into an energy-consuming cycle, or the inducible fructose transport system. It is converted to non-metabolizable, toxic xylitol-5-phosphate via phosphoenolpyruvate: a constitutive fructose phosphotransferase system by _S. mutans_. This metabolic process of xylitol, without the gain of any energy molecules, results in the development of intracellular vacuoles and cell membrane degradation. _S. mutans_ dephosphorylates xylitol-5-phosphate and expels it from the cell, in which requires energy consumption. This ultimately leading to starving of microorganism and growth inhibition. Long-term exposure to xylitol can cause microorganisms to develop resistance to xylitol. This clinically beneficial selection process creates xylitol-resistant mutans strains that are less virulent and less cariogenic than their parent strains. Xylitol also increases the concentrations of ammonia and amino acids in plaque, thereby neutralizing plaque acids. A study suggests that xylitol may also promote remineralization of deeper layers of demineralized enamel by facilitating Ca2+ and phosphate movement and accessibility.
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Product Name

Xylitol

Color/Form

Monoclinic crystals from alcohol

CAS RN

87-99-0, 488-81-3
Record name Xylitol [INN:BAN:JAN:NF]
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Melting Point

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/
Record name Xylitol
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Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
Name
xylitol
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Synthesis routes and methods II

Procedure details

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Citations

For This Compound
10
Citations
JJ Armstrong, J Baddiley, JG Buchanan… - Journal of the …, 1958 - pubs.rsc.org
… , polymers of ribitol phosphate, called teichoic acids. In addition to ribitol phosphate, the … subtilis contain a-glucosyl residues joined to ribitol, and O-alanyl groups probably linked to …
Number of citations: 170 pubs.rsc.org
CC Harding, DJ Watkin, JS Shane, MR Wormald… - …, 2005 - researchgate.net
Imino sugars, analogues of carbohydrates with the O atom of the ring replaced by an N atom, are a family of both natural products and synthetic materials which inhibit glycosidases; …
Number of citations: 121 www.researchgate.net
HS Kim, GA Jeffrey, RD Rosenstein - Acta Crystallographica Section …, 1969 - scripts.iucr.org
… to determine whether the non-planar carbon chain conformation found in the isoalloxazine and p-bromo- phenylhydrazone derivatives persisted in the structure of the uncombined ribitol…
Number of citations: 52 scripts.iucr.org
Z Ahmed, T Shimonishi, SH Bhuiyan, M Utamura… - Journal of bioscience …, 1999 - Elsevier
l-Ribose and l-arabinose were prepared biochemically from ribitol via a two-step reaction, by which the complete oxidation of ribitol to l-ribulose (∼98%) was achieved by the reaction of …
Number of citations: 84 www.sciencedirect.com
H ONISHI, T Suzuki - Agricultural and biological chemistry, 1966 - jstage.jst.go.jp
The polyalcohol production from the pentoses such as D-xylose, L-arabinose and D-ribose by various genera and species of yeasts was examined. Candida polymorpha dis similated …
Number of citations: 96 www.jstage.jst.go.jp
MP Cataldi, P Lu, A Blaeser, QL Lu - Nature communications, 2018 - nature.com
… levels of ribitol could increase the levels of CDP-ribitol. Since most … in the levels of CDP-ribitol substrate might enhance the … ribitol treatment increases levels of ribitol-5P and CDP-ribitol …
Number of citations: 67 www.nature.com
J Baddiley, JG Buchanan, B Carss - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… Authentic 1 : 4-anhydro-~-ribitol was prepared by the … from ribitol 1 (5)-phosphate, and we consider that the two compounds are identical. The spectra of crystalline 1 : Panhydro-D-ribitol …
Number of citations: 17 pubs.rsc.org
GA Scangos, AM Reiner - Journal of Bacteriology, 1978 - Am Soc Microbiol
… (9, 22, 31); (iv) in both the ribitol and D-arabitol pathways there is a novel pattem of toxic … the catabolism of ribitol and D-arabitol in E. coli. We have shown that the ribitol and Darabitol …
Number of citations: 47 journals.asm.org
SH Bhuiyan, Z Ahmed, M Utamura, K Izumori - Journal of fermentation and …, 1998 - Elsevier
… from ribitol by a new method comprising a potent microbial oxidation reaction to convert ribitol to … The complete transformation of ribitol to r,-ribulose was achieved using washed ceils of …
Number of citations: 31 www.sciencedirect.com
JD Tucker, R Doddapaneni, PJ Lu, QL Lu - Plos one, 2022 - journals.plos.org
… ribitol in breast cancer lines. Here we investigate the effects of pentose sugars ribitol, ribose, … by ribitol, contrasted with the closely related pentose ribose and pentitol xylitol. Significantly, …
Number of citations: 4 journals.plos.org

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